![molecular formula C17H19N3O4S B2632115 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897469-11-3](/img/structure/B2632115.png)

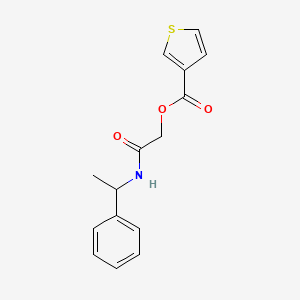

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with a molecular formula of C10H16N2O3 . It contains a 5,6-dihydro-1,4-dioxin-2-yl group, a 4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl group, and a methanone group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 5,6-dihydro-1,4-dioxin-2-yl group is a cyclic structure containing an oxygen atom, while the 4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl group contains a piperazine ring, a common feature in many pharmaceutical compounds .Scientific Research Applications

Heterocyclic Chemistry and Synthesis Approaches

The complex molecular structure of "(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" suggests its relevance in the synthesis and study of heterocyclic compounds. Heterocycles are crucial in medicinal chemistry and materials science due to their diverse biological activities and functional properties. For example, Sainsbury (1991) discussed the synthesis of 1,2-oxazines and 1,2-benzoxazines, compounds related by structural motifs to the mentioned chemical, highlighting their importance as chiral synthons and their general reactions, including reduction processes. This work underlines the synthetic versatility of heterocyclic compounds and their potential applications in creating pharmacologically active molecules (Sainsbury, 1991).

Therapeutic Potential and Drug Development

Research into compounds with complex heterocyclic structures, similar to "this compound," often targets the identification of novel therapeutic agents. For instance, the study on dopamine D2 receptor ligands by Jůza et al. (2022) explores the structural requirements for high D2 receptor affinity, a key factor in developing treatments for neuropsychiatric disorders. This research suggests that modifications in the heterocyclic part of molecules can significantly impact their pharmacological properties, potentially leading to new drugs for treating conditions like schizophrenia and depression (Jůza et al., 2022).

Environmental and Catalytic Applications

Beyond pharmaceuticals, heterocyclic compounds find applications in environmental science and catalysis. For example, Husain and Husain (2007) reviewed the use of enzymes and redox mediators in degrading organic pollutants, an area where heterocyclic compounds can play a crucial role as redox mediators. This approach highlights the potential of using sophisticated organic molecules in environmental remediation processes, particularly in treating industrial effluents and enhancing the efficiency of pollutant degradation (Husain & Husain, 2007).

properties

IUPAC Name |

2,3-dihydro-1,4-dioxin-5-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-22-12-2-3-13-15(10-12)25-17(18-13)20-6-4-19(5-7-20)16(21)14-11-23-8-9-24-14/h2-3,10-11H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCVZLCFRWEIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/no-structure.png)

![N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B2632033.png)

![N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2632034.png)

![1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2632038.png)

![4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B2632039.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B2632043.png)

![5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2632044.png)

![ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate](/img/structure/B2632047.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2632051.png)

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)